molecular formula C11H12O4 B6229901 3-cyclopropoxy-4-methoxybenzoic acid CAS No. 1243406-99-6

3-cyclopropoxy-4-methoxybenzoic acid

Cat. No.: B6229901
CAS No.: 1243406-99-6
M. Wt: 208.2
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Description

3-Cyclopropoxy-4-methoxybenzoic acid (CAS: 159783-28-5) is a benzoic acid derivative featuring a cyclopropoxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . This compound is primarily utilized in research settings, particularly as a synthetic intermediate or reference standard in pharmacological and chemical studies. The cyclopropoxy substituent introduces unique steric and electronic properties, distinguishing it from other alkoxy-substituted benzoic acids.

Properties

CAS No.

1243406-99-6

Molecular Formula

C11H12O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-cyclopropoxy-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropylmethoxy-4-methoxybenzoate with potassium hydroxide in a mixture of methanol and water. The reaction is typically carried out at room temperature for 12 hours, with the progress monitored by thin-layer chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-cyclopropoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyclopropoxy-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo demethylation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of formaldehyde and other products . These reactions are crucial for understanding the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-cyclopropoxy-4-methoxybenzoic acid with five structurally related benzoic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
This compound 3-cyclopropoxy, 4-methoxy C₁₂H₁₄O₄ 222.24 Research intermediate, reference standard
4-Hydroxybenzoic acid 4-hydroxy C₇H₆O₃ 138.12 R&D use, preservative precursor
3-Methoxy-4-propoxybenzoic acid 3-methoxy, 4-propoxy C₁₁H₁₄O₄ 210.23 Synthetic intermediate
4-Isopropoxy-3-methylbenzoic acid 4-isopropoxy, 3-methyl C₁₁H₁₄O₃ 194.23 Pharmaceutical intermediate
3-Chloro-4-isopropoxy-5-methoxybenzoic acid 3-chloro, 4-isopropoxy, 5-methoxy C₁₁H₁₃ClO₅ 272.67 Potential bioactive intermediate

Key Research Findings

This may enhance binding specificity in receptor-ligand interactions. In contrast, 4-hydroxybenzoic acid lacks alkoxy groups, resulting in higher acidity (pKa ~4.5) due to the ionizable hydroxyl group, making it suitable for preservative applications .

Substituent Impact on Reactivity: 3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) shares a methoxy group with the target compound but replaces cyclopropoxy with a longer propoxy chain. This increases hydrophobicity, which may improve membrane permeability in drug design .

Applications in Synthesis :

  • 4-Isopropoxy-3-methylbenzoic acid (CAS 856165-81-6) demonstrates the utility of branched alkoxy groups (isopropoxy) and methyl substituents in tuning lipophilicity for pharmaceutical intermediates .
  • The target compound’s cyclopropoxy group is advantageous in medicinal chemistry for mimicking aromatic rings while introducing conformational constraints .

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